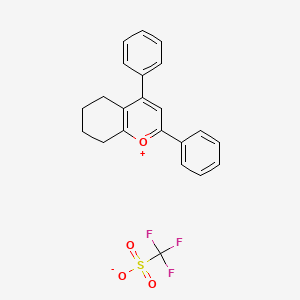

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate

Vue d'ensemble

Description

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate is a complex organic compound with the molecular formula C22H19F3O4S and a molecular weight of 436.44 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired structural modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and is characterized by its chromenylium structure, which contributes to its reactivity and utility in different chemical reactions. Its trifluoromethanesulfonate counterion enhances its solubility and stability in various solvents, making it suitable for numerous applications.

Scientific Research Applications

-

Organic Synthesis

- Reagent in Chemical Reactions : 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate is often used as a reagent in organic synthesis. It facilitates various transformations such as electrophilic aromatic substitutions and cyclization reactions. Its ability to stabilize positive charges makes it an effective intermediate in synthetic pathways.

-

Photochemical Studies

- Light Absorption Properties : The compound exhibits interesting photophysical properties that are valuable in photochemistry. It can be used to study light-induced reactions and the mechanisms of energy transfer processes. Its chromophoric nature allows it to absorb light effectively, making it a candidate for applications in photodynamic therapy and solar energy conversion.

-

Material Science

- Development of Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to act as a charge carrier can enhance the efficiency of light emission in these devices.

-

Biological Applications

- Potential Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. Further research is needed to explore this potential and its implications for developing new antibacterial agents.

-

Synthesis of Functionalized Chromenes

- A study demonstrated the use of this compound as a key intermediate for synthesizing various functionalized chromenes. The reaction conditions were optimized to yield high purity products with significant yields.

-

Investigating Photophysical Properties

- Research focused on the photophysical properties of the compound revealed insights into its excited-state dynamics. Spectroscopic techniques were employed to analyze its behavior under UV-Vis irradiation, highlighting its potential for applications in photonic devices.

-

OLED Fabrication

- A project explored the incorporation of this compound into OLEDs, demonstrating improved efficiency and brightness compared to traditional materials. The findings suggest that the compound's unique electronic characteristics could pave the way for next-generation display technologies.

Mécanisme D'action

The mechanism by which 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparaison Avec Des Composés Similaires

Chromenylium trifluoromethanesulfonate derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

Other phenyl-substituted tetrahydrochromenes: These compounds have similar phenyl groups but differ in their core structure or additional functional groups.

Uniqueness: 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate is unique due to its specific arrangement of phenyl groups and the presence of the trifluoromethanesulfonate moiety, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate is a synthetic organic compound with potential applications in medicinal chemistry and material science. Its unique structure suggests various biological activities that could be explored for therapeutic purposes. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H19O

- Molecular Weight : 287.4 g/mol

- Structure : The compound features a chromenylium core with two phenyl groups attached at the 2 and 4 positions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of phenolic structures in its composition suggests potential antioxidant properties that may protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Inhibition of lipid peroxidation | |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

-

Antioxidant Studies :

A study examining the antioxidant potential showed that this compound significantly reduced oxidative stress markers in vitro. The compound demonstrated a dose-dependent response in scavenging free radicals. -

Cytotoxicity Assessment :

Research involving various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis through mitochondrial pathways. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. -

Enzymatic Activity :

Investigations into the inhibition of cytochrome P450 enzymes revealed that the compound could alter drug metabolism rates. This finding has implications for pharmacokinetics and drug interactions.

Propriétés

IUPAC Name |

2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19O.CHF3O3S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)8(5,6)7/h1-6,9-12,15H,7-8,13-14H2;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCXSMAZCZPIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371869 | |

| Record name | 2,4-Diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81128-01-0 | |

| Record name | 2,4-Diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.